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Thiophene, 3-bromo-2-(trimethylsilyl)-
Overview
Description
Thiophene, 3-bromo-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C7H11BrSSi. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a trimethylsilyl group on the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-trimethylsilylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and silylation reactions can enhance efficiency and safety. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-bromo-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized to thiophene 1,1-dioxide or reduced to dihydrothiophene.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions.
Oxidation: Employs oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene 1,1-dioxide and related compounds.
Reduction Products: Dihydrothiophene and other reduced thiophene derivatives.
Scientific Research Applications
Thiophene, 3-bromo-2-(trimethylsilyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials for electronic applications such as organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Explored for its potential in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Thiophene, 3-bromo-2-(trimethylsilyl)- in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. The bromine atom can undergo oxidative addition to transition metal catalysts, facilitating cross-coupling reactions . The trimethylsilyl group can stabilize intermediates and influence the reactivity of the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 3-bromo-2-methyl-5-(trimethylsilyl)-: Similar structure but with a methyl group instead of a hydrogen atom at the 2-position.
3-Bromothiophene: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
Thiophene, 3-bromo-2-(trimethylsilyl)- is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows for selective functionalization and stabilization of reaction intermediates. This dual functionality makes it a versatile reagent in organic synthesis and material science .
Biological Activity
Thiophene derivatives, including Thiophene, 3-bromo-2-(trimethylsilyl)- , have garnered attention in medicinal chemistry for their diverse biological activities. This compound is characterized by a bromine atom and a trimethylsilyl group, which enhances its reactivity and potential biological interactions. This article synthesizes current research findings on the biological activity of this compound, particularly focusing on its antimicrobial, antifungal, and anticancer properties.
Molecular Formula: C₉H₁₃BrS
Molecular Weight: Approximately 249.24 g/mol
Structure: The compound features a thiophene ring substituted with a bromine atom and a trimethylsilyl group, contributing to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃BrS |
Molecular Weight | 249.24 g/mol |
Functional Groups | Bromine, Trimethylsilyl |
Antimicrobial Activity
Thiophene derivatives are noted for their antimicrobial properties , particularly against resistant bacterial strains. A study highlighted that various thiophene compounds exhibited significant antibacterial activity against Acinetobacter baumannii and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >64 mg/L. Compounds derived from thiophene demonstrated MIC values of 16-32 mg/L against resistant strains, indicating their potential as new antimicrobial agents in combating drug-resistant infections .
Case Study: Antibacterial Efficacy
A specific case study evaluated the effectiveness of thiophene derivatives on bacterial membrane permeability and adherence. The results indicated that treatment with these compounds not only increased membrane permeability but also reduced bacterial adherence to host cells, suggesting a dual mechanism of action .
Antifungal Activity
Research has also explored the antifungal properties of thiophene derivatives. In one study, thiophene-based oligomers were synthesized and tested as antifungal agents, demonstrating efficacy against various fungal strains. The structural modifications in these derivatives were shown to enhance their antifungal activity significantly .
Anticancer Activity
The anticancer potential of thiophene derivatives has been an area of growing interest. Compounds containing thiophene rings have been linked to various mechanisms that inhibit cancer cell proliferation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
Synthesis Methods
The synthesis of Thiophene, 3-bromo-2-(trimethylsilyl)- typically involves halogenation and silylation reactions. Various methods have been developed to produce this compound efficiently while allowing for further modifications:
- Halogenation: Bromination of thiophene derivatives.
- Silylation: Introduction of trimethylsilyl groups using silyl chlorides or silyl ethers.
These synthetic routes not only facilitate the production of the target compound but also allow for the exploration of its derivatives with enhanced biological activity.
Summary of Synthetic Routes
Synthesis Method | Description |
---|---|
Halogenation | Introduction of bromine into the thiophene ring |
Silylation | Addition of trimethylsilyl groups |
Properties
IUPAC Name |
(3-bromothiophen-2-yl)-trimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULUUSYIGFDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294317 | |
Record name | 3-Bromo-2-(trimethylsilyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801294317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77998-62-0 | |
Record name | 3-Bromo-2-(trimethylsilyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77998-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(trimethylsilyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801294317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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